molecular formula C19H15F3N4O3S2 B2654216 N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide CAS No. 392296-87-6

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide

Cat. No.: B2654216
CAS No.: 392296-87-6
M. Wt: 468.47
InChI Key: ZYLZPNARAZMGFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a synthetic compound designed for research use, featuring the 1,3,4-thiadiazole pharmacophore. This core structure is extensively investigated in medicinal chemistry for its diverse biological activities . Specifically, 1,3,4-thiadiazole derivatives are recognized for their potential in anticancer research, acting through various mechanisms such as inducing apoptosis (programmed cell death), activating caspases, and inhibiting key enzymes like tyrosine kinases . The molecular architecture of this compound, which incorporates a phenoxyacetamide group and a trifluoromethylphenyl moiety, is typical of structures screened for cytotoxic activity against various cancer cell lines. Research on analogous compounds has demonstrated efficacy in in-vitro assays against cell lines such as prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) . The presence of the trifluoromethyl group is often associated with enhanced metabolic stability and bioavailability, making it a valuable component in drug discovery. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures, or for human or veterinary use. Researchers are encouraged to handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3S2/c20-19(21,22)13-8-4-5-9-14(13)23-16(28)11-30-18-26-25-17(31-18)24-15(27)10-29-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,23,28)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYLZPNARAZMGFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structure, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula: C15H16F3N5O4S3
  • Molecular Weight: 483.5 g/mol
  • IUPAC Name: 2-[methyl(methylsulfonyl)amino]-N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide

The compound features a thiadiazole ring and a trifluoromethyl group, which are often associated with increased biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives, including this compound. The following table summarizes key findings related to its anticancer efficacy:

Study Cell Lines Tested Observed Effects Mechanism of Action
HL-60 (human leukemia), SK-MEL-1 (melanoma)Decreased cell viability and induced apoptosisInhibition of cell proliferation pathways
Various cancer cell linesReduced tumor growth in xenograft modelsModulation of apoptotic pathways
Non-small cell lung cancer (NSCLC)Decreased proliferation ratesTargeting specific oncogenic pathways

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Cell Proliferation: The compound has been shown to inhibit pathways that promote cancer cell growth.
  • Induction of Apoptosis: It triggers programmed cell death in various cancer cell lines.
  • Targeting Specific Proteins: Some studies suggest it interacts with proteins involved in cancer progression.

Case Studies

Several case studies provide insights into the efficacy of this compound:

  • Study on Human Myeloid Leukemia Cells:
    • Researchers observed significant decreases in cell viability and increased apoptosis rates when treated with the compound.
    • The study concluded that the compound could serve as a lead for developing new leukemia therapies.
  • Xenograft Models:
    • In vivo studies demonstrated that the compound reduced tumor size significantly in mouse models implanted with human cancer cells.
    • These results support further investigation into its therapeutic potential against solid tumors.

Scientific Research Applications

Anticancer Activity

Thiadiazole derivatives, including N-(5-((2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)thio)-1,3,4-thiadiazol-2-yl)-2-phenoxyacetamide, have shown significant anticancer properties. Research indicates that these compounds can decrease the viability of various cancer cell lines:

Cancer Type Effect Reference
Non-small cell lung cancerDecreased cell viability
Ovarian cancerReduced cell proliferation
Breast cancerInhibited growth in xenograft models
GlioblastomaReduced viability in vitro

In vitro studies have demonstrated that compounds containing the thiadiazole structure can induce apoptosis and inhibit tumor growth by targeting specific signaling pathways involved in cancer progression.

Antimicrobial Properties

Thiadiazole derivatives have also been evaluated for their antimicrobial activity. The compound exhibits significant antibacterial and antifungal effects against various pathogens. For instance:

Microorganism Activity Reference
Staphylococcus aureusInhibition of growth
Escherichia coliAntibacterial activity
Candida albicansAntifungal effects

These properties make thiadiazole derivatives promising candidates for developing new antimicrobial agents.

Neuroprotective Effects

Recent studies suggest that compounds like this compound may exhibit neuroprotective effects. Research indicates potential benefits in treating neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.

Anti-inflammatory Activity

The anti-inflammatory properties of thiadiazole derivatives have been documented in various studies. These compounds can modulate inflammatory pathways and reduce cytokine release:

Inflammatory Condition Effect Reference
Rheumatoid arthritisDecreased inflammatory markers
Inflammatory bowel diseaseReduced symptoms in animal models

Comparison with Similar Compounds

Table 1: Substituent Comparison

Compound Name Thiadiazole Substituent Acetamide Group Key Functional Groups
Target Compound -S-CH2-C(O)NH-(2-(trifluoromethyl)phenyl) 2-phenoxy Trifluoromethyl, phenoxy
Compound () -SH 2-(4-(trifluoromethyl)phenyl) Trifluoromethyl, thiol
Compound () -S-CH2-C(O)NH-(2-fluorophenyl) Triazinoquinazoline thioether Fluorophenyl, triazinoquinazoline
Compound () Trichloroethyl, phenyl Acetamide Trichloroethyl, phenyl
  • Lipophilicity: The phenoxy group in the target compound may increase lipophilicity versus the triazinoquinazoline moiety in , affecting bioavailability.
  • Steric Effects: Bulkier substituents (e.g., trichloroethyl in ) could hinder molecular interactions compared to the target’s compact phenoxy group.

Spectral and Analytical Characterization

Key spectral data highlight functional group environments:

Table 3: Spectral Data Comparison

Compound Name IR Peaks (cm⁻¹) NMR Shifts (δ, ppm)
Target Compound N/A N/A
Compound () 1712 (C=O), 1668 (amide) 2.39 (CH3), 7.18–7.92 (aromatic)
Compound () 1670 (C=O), 1542 (amide) 1.91 (CH3), 7.52–7.94 (aromatic)
  • IR: Amide C=O stretches (1660–1710 cm⁻¹) are consistent across analogs. The target compound’s phenoxy group would show aromatic C-O stretches (~1250 cm⁻¹), absent in other compounds.
  • NMR: Aromatic protons in the target compound’s phenoxy group (δ ~6.5–7.5) would differ from ’s fluorophenyl (δ ~7.1–7.9) and ’s trichloroethyl signals.

Potential Bioactivity Insights

  • : Triazinoquinazoline derivatives are associated with kinase inhibition .
  • : Thiadiazole-acetamide hybrids often exhibit antimicrobial activity .
  • Target Compound: The trifluoromethyl group may enhance binding to hydrophobic enzyme pockets, while the phenoxy group could improve pharmacokinetics.

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